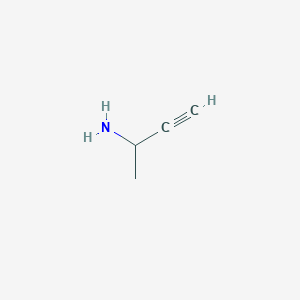

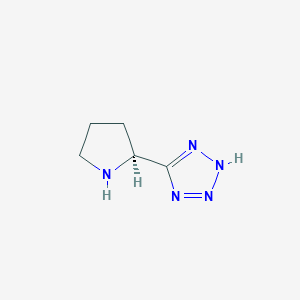

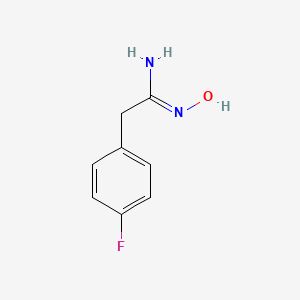

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Übersicht

Beschreibung

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of derivatives was started from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .

Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with a nitrogen atom .

Chemical Reactions Analysis

Pyrrolidine compounds are used in various chemical reactions, including photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions .

Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters compared to their parent aromatic pyrrole and cyclopentane .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

The five-membered pyrrolidine ring, as part of “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole”, is a nitrogen heterocycle widely utilized by medicinal chemists. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage, a phenomenon known as "pseudorotation". This review focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their influence on the structure–activity relationship (SAR) of studied compounds. The versatility of the pyrrolidine ring in drug design is highlighted, showing its impact on the biological profile of drug candidates due to different stereoisomers and spatial orientation of substituents (Petri et al., 2021).

Energetic Material Applications

Tetrazole energetic metal complexes (TEMCs), particularly those utilizing tetrazole derivatives like “this compound”, have received attention for their excellent performance and distinct structure characteristics. The synthesis processes of TEMCs offer advantages such as fewer separation steps, mild reaction conditions, easy operation, fine controllability, high yield, and less pollution. However, challenges remain in structure and properties studies, including the need for systematic studies on these complexes through designing and selecting appropriate ligands and metal ions (Yin-chuan, 2011).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to the preparation of azaheterocyclic systems, including tetrazoles. This method offers advantages such as cleaner chemistry, reductions in reaction times, improved yield efficiency, product quality, and safety. The review summarizes the microwave-assisted preparation of various five-membered azaheterocyclic systems, showcasing the method's efficiency and environmental friendliness in the synthesis of heterocyclic compounds (Sakhuja et al., 2012).

Tetrazole as a Pharmacophore

Tetrazole has gained popularity in medicinal chemistry for its broad spectrum of biological properties, such as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Being a bioisostere of the carboxylic acid group, tetrazole can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. The review covers various approaches for the synthesis of tetrazole derivatives along with their biological activities, emphasizing tetrazole's significance as a pharmacophore in drug development (Patowary et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

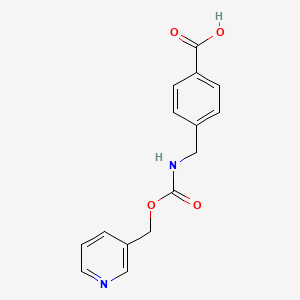

IUPAC Name |

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460774 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33878-70-5 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole an effective organocatalyst for aldol reactions?

A: this compound demonstrates superior enantioselectivity in catalyzing aldol reactions compared to other organocatalysts like (S)-proline. This enhanced selectivity likely stems from the tetrazole ring's ability to form stronger hydrogen bonds with substrates, influencing the transition state and favoring the formation of one enantiomer over the other. [] For instance, this compound successfully catalyzed the reaction between acetone and various aldehydes with high enantioselectivity. []

Q2: Is there a specific reaction where this compound displays particularly high efficiency?

A: Research highlights the efficacy of this compound in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. [] This reaction, carried out in dichloroethane at 40°C, yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high enantiomeric excess (up to 90% ee). [] This demonstrates the catalyst's potential for synthesizing chiral trifluoromethylated compounds, valuable building blocks in medicinal chemistry.

Q3: What are the practical implications of using this compound as a catalyst in organic synthesis?

A3: The use of this compound as an organocatalyst offers several practical advantages:

- High enantioselectivity: It facilitates the synthesis of chiral molecules with high enantiomeric purity, crucial in pharmaceutical and agrochemical industries. [, ]

- Mild reaction conditions: The catalyst operates effectively under relatively mild conditions, reducing the need for harsh reagents or high temperatures. []

Q4: Are there established synthetic routes for this compound?

A: Yes, efficient synthetic pathways for this compound have been developed. One approach utilizes readily available Cbz-L-proline as a starting material. The synthesis involves a series of steps including amide formation, dehydration, cyclization, and deprotection to yield the desired product. [, ] The final product can be purified via recrystallization and its structure confirmed using spectroscopic techniques like 1H NMR and 13C NMR. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)